Cas no 2171820-26-9 (1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol)

1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol
- [1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol
- EN300-1290298
- 2171820-26-9
-
- インチ: 1S/C12H18OS2/c1-2-10-3-4-11(13-10)7-15-9-12(8-14)5-6-12/h3-4,14H,2,5-9H2,1H3
- InChIKey: XXJOCNAHUJYQBG-UHFFFAOYSA-N
- ほほえんだ: S(CC1=CC=C(CC)O1)CC1(CS)CC1
計算された属性
- せいみつぶんしりょう: 242.07990754g/mol
- どういたいしつりょう: 242.07990754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.4Ų
1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290298-2500mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1290298-1.0g |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1290298-100mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1290298-250mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1290298-1000mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1290298-5000mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1290298-50mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1290298-10000mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1290298-500mg |
[1-({[(5-ethylfuran-2-yl)methyl]sulfanyl}methyl)cyclopropyl]methanethiol |
2171820-26-9 | 500mg |
$1084.0 | 2023-10-01 |
1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
2. Back matter
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
4. Book reviews
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiolに関する追加情報
1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol: A Comprehensive Overview
The compound with CAS No. 2171820-26-9, known as 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol, is a sulfur-containing organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a thiol group and a furan moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol in the development of advanced materials. Researchers have explored its ability to form self-assembled monolayers (SAMs) on surfaces, which is a critical property for applications in nanotechnology and surface engineering. The sulfur atom in the thiol group facilitates strong interactions with metal surfaces, enabling the formation of stable SAMs that can be used as templates for further chemical modifications.
In addition to its material science applications, this compound has shown promise in biological systems. The furan moiety, which is a five-membered aromatic ring containing two oxygen atoms, is known for its ability to participate in various biochemical reactions. Recent findings suggest that 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol may act as a bioactive molecule, potentially influencing cellular signaling pathways. This has led to investigations into its potential role in drug discovery and therapeutic development.
The cyclopropane ring in the molecule adds another layer of complexity to its chemical behavior. Cyclopropane derivatives are known for their strained ring structure, which can lead to unique reactivity patterns. In the case of 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol, this strain is believed to enhance its reactivity under certain conditions, making it a valuable substrate for organic synthesis reactions.
From a synthetic chemistry perspective, the preparation of 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the furan derivative, followed by the introduction of the thiol group and the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 308 g/mol, and it exists as a solid at room temperature. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and THF. These properties make it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.
Looking ahead, the potential applications of 1-({(5-Ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol are vast and varied. Its ability to act as both a building block for advanced materials and a bioactive molecule positions it at the intersection of chemistry and biology. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
2171820-26-9 (1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol) 関連製品
- 313405-44-6(4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)
- 1343670-09-6(2-formamido-4-methylpent-4-enoic acid)
- 2171288-75-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid)
- 2549049-53-6(2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 941934-25-4(2-(4-chlorophenoxy)-N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylacetamide)
- 93-56-1(rac Styrene Glycol)
- 1261817-03-1(2-Chloro-5-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 2229396-68-1(2-1-(3-fluoro-4-methylphenyl)cyclopropylpropan-2-amine)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)




